molecular formula C20H17NO4 B15000678 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid

Cat. No.: B15000678
M. Wt: 335.4 g/mol
InChI Key: JXYPQIVNXMJBLY-UHFFFAOYSA-N
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Description

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C20H17NO4. It is characterized by the presence of a furan ring, a benzoic acid moiety, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, phenyl group, and amide linkage, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C20H17NO4/c22-19(21-16-8-6-15(7-9-16)20(23)24)13-11-17-10-12-18(25-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)(H,23,24)

InChI Key

JXYPQIVNXMJBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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